S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate
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Overview
Description
S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate: is a chemical compound with the molecular formula C11H12ClNO2S It is known for its unique structure, which includes a chloroacetamido group attached to a phenyl ring, further linked to an ethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate typically involves the reaction of 3-(2-chloroacetamido)benzyl chloride with ethanethiol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced, especially at the chloroacetamido group, to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetamido group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive chloroacetamido group.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate involves its interaction with biological molecules through its reactive functional groups. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various molecular pathways, depending on the specific biological target.
Comparison with Similar Compounds
- Ethanethioic acid, S-[[3-[(chloroacetyl)amino]phenyl]methyl] ester .
- Phenyliodine(III) diacetate (PIDA) .
Comparison: While S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate shares some structural similarities with these compounds, it is unique in its specific functional groups and their arrangement. This uniqueness can lead to different reactivity and applications, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
614760-02-0 |
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Molecular Formula |
C11H12ClNO2S |
Molecular Weight |
257.74 g/mol |
IUPAC Name |
S-[[3-[(2-chloroacetyl)amino]phenyl]methyl] ethanethioate |
InChI |
InChI=1S/C11H12ClNO2S/c1-8(14)16-7-9-3-2-4-10(5-9)13-11(15)6-12/h2-5H,6-7H2,1H3,(H,13,15) |
InChI Key |
JODMPDNSEIWONF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1=CC(=CC=C1)NC(=O)CCl |
Origin of Product |
United States |
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